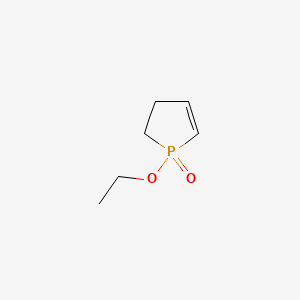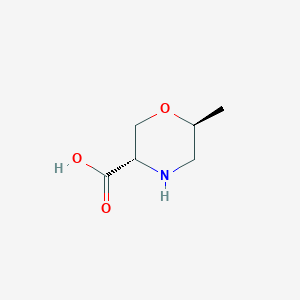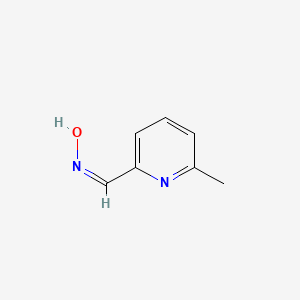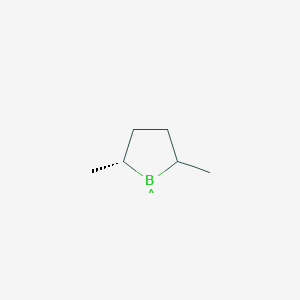
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine is an organic compound characterized by the presence of an imidazole ring attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-imidazolecarboxaldehyde and ®-1-phenylethylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form imidazole-derived aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products:
Oxidation: Imidazole-derived aldehydes or ketones.
Reduction: Various amine derivatives.
Substitution: Substituted imidazole compounds.
科学研究应用
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
相似化合物的比较
(1S)-1-(1H-imidazol-2-yl)ethan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
2-(1H-imidazol-2-yl)ethanamine: Lacks the stereochemistry present in (1R)-1-(1H-imidazol-2-yl)ethan-1-amine.
Histamine: A naturally occurring compound with a similar imidazole structure but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or other similar compounds.
属性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC 名称 |
(1R)-1-(1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI 键 |
IIRFPANPYNPFMC-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1=NC=CN1)N |
规范 SMILES |
CC(C1=NC=CN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11750926.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750944.png)

![2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11750955.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750991.png)
![1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750993.png)

